molecular formula C6H7N3O B2828719 1-Ethyl-4-isocyanatopyrazole CAS No. 1341605-06-8

1-Ethyl-4-isocyanatopyrazole

Cat. No.: B2828719
CAS No.: 1341605-06-8
M. Wt: 137.142
InChI Key: ZFKMDUZXWCUMSP-UHFFFAOYSA-N
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Description

1-Ethyl-4-isocyanatopyrazole is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-isocyanatopyrazole can be synthesized through a modified Curtius reaction. . The reaction conditions typically include the use of bases and aliphatic amines to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and optimized reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-isocyanatopyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve primary amines and bases.

    Cycloaddition Reactions: Utilize alkynes and catalysts such as silver or copper.

    Oxidation and Reduction Reactions: Employ oxidizing agents like bromine or reducing agents like hydrogen gas.

Major Products Formed:

    Urea Derivatives: From substitution reactions.

    Pyrazole Derivatives: From cycloaddition reactions.

    Carboxylic Acids and Amines: From oxidation and reduction reactions, respectively.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-isocyanatopyrazole involves its interaction with nucleophiles, leading to the formation of stable urea derivatives. The isocyanate group is highly reactive, allowing it to form covalent bonds with various molecular targets. This reactivity is harnessed in drug design to inhibit specific enzymes or receptors by forming stable adducts .

Comparison with Similar Compounds

    4-Isocyanatopyrazole: Lacks the ethyl group, resulting in different reactivity and applications.

    1-Methyl-4-isocyanatopyrazole: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.

    4-Isocyanato-1-phenylpyrazole: Contains a phenyl group, leading to distinct biological activities and uses.

Uniqueness: The presence of the ethyl group enhances its solubility and reactivity compared to its analogs, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-ethyl-4-isocyanatopyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-2-9-4-6(3-8-9)7-5-10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKMDUZXWCUMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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